molecular formula C17H19NO2 B12457830 N-(2,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide

N-(2,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B12457830
M. Wt: 269.34 g/mol
InChI Key: RJCBUIXHMOPQQU-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 5 positions, and a phenoxy group substituted with a methyl group at the 3 position, attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide typically involves the reaction of 2,5-dimethylaniline with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-2-(4-methylphenoxy)acetamide
  • N-(2,5-dimethylphenyl)-2-(2-methylphenoxy)acetamide
  • N-(2,5-dimethylphenyl)-2-(3-chlorophenoxy)acetamide

Uniqueness

N-(2,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide is unique due to the specific substitution pattern on its aromatic rings, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2 and 5 positions on the phenyl ring and at the 3 position on the phenoxy ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C17H19NO2/c1-12-5-4-6-15(9-12)20-11-17(19)18-16-10-13(2)7-8-14(16)3/h4-10H,11H2,1-3H3,(H,18,19)

InChI Key

RJCBUIXHMOPQQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C)C

Origin of Product

United States

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